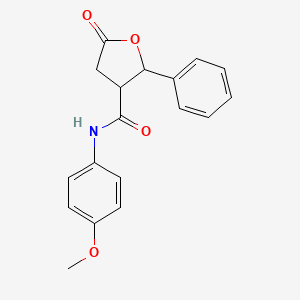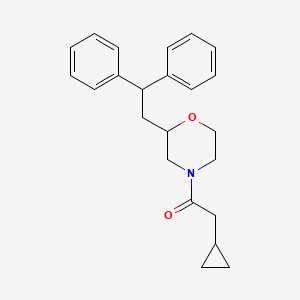![molecular formula C16H14BrF3N2O3S B4008060 N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4008060.png)
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfonamide-derived compounds involves complex reactions with transition metals, showcasing the versatility and adaptability of these compounds in forming various structures. Notably, the reaction conditions, such as the use of specific catalysts and solvents, play a crucial role in the synthesis process, leading to the formation of compounds with targeted chemical properties (Chohan & Shad, 2011).
Molecular Structure Analysis
The molecular structure of sulfonamide-derived compounds is characterized by their flexibility and the presence of multidentate ligands, which facilitate the formation of complex structures. These structures are stabilized by various interactions, including hydrogen bonding and π–π stacking, contributing to their unique properties and applications in crystal engineering (Ma et al., 2008).
Chemical Reactions and Properties
Sulfonamide-derived compounds undergo various chemical reactions, such as visible-light-promoted radical methylation and electrophile-induced cyclization. These reactions demonstrate the compounds' reactivity and their potential for creating methylated and cyclized products with specific functions (Liu & Li, 2016).
Physical Properties Analysis
The physical properties of sulfonamide-derived compounds, such as their solubility, melting points, and crystalline structures, are influenced by their molecular configurations. These properties are essential for their application in materials science, particularly in the development of novel materials with specific functionalities (Crich & Smith, 2000).
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity, stability, and interactions with other molecules, are central to their applications in organic synthesis and medicinal chemistry. The presence of functional groups, such as the sulfonamide group, significantly affects their chemical behavior and the types of reactions they can participate in (Han, 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization Methods
Research has been conducted on the development of novel synthesis and functionalization methods involving sulfonamide and sulfonyl compounds. For instance, visible-light-promoted radical (phenylsulfonyl)methylation reactions offer a mild and efficient access to various (phenylsulfonyl)methylated compounds, highlighting the utility of bromomethyl phenyl sulfone derivatives in creating electron-rich heteroarenes and N-arylacrylamides (Liu & Li, 2016). Additionally, metal-free insertion of sulfur dioxide with aryl iodides under ultraviolet irradiation at room temperature offers a convenient route to sulfonated cyclic compounds, demonstrating the versatility of sulfonyl and sulfonamide groups in organic synthesis (Ye et al., 2020).
Molecular Structure and Properties
The molecular structure and properties of related sulfonamide compounds have been thoroughly investigated. Quantum mechanical, spectroscopic, and molecular docking studies have been employed to characterize compounds similar to the one , providing insights into their electronic properties, molecular interactions, and potential biological activities (Chandralekha et al., 2019). These studies are crucial for understanding the chemical behavior and potential applications of such compounds in various scientific domains.
Applications in Material Science
Research into sulfonamide-derived materials, including their synthesis, characterization, and applications, has been explored. For example, guanidinium-functionalized anion exchange polymer electrolytes synthesized via activated fluorophenyl-amine reaction demonstrate the potential of sulfonamide-based compounds in creating advanced materials with specific functionalities, such as precise control of cation functionality (Kim et al., 2011).
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-methylamino]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrF3N2O3S/c1-22(26(24,25)14-7-5-12(17)6-8-14)10-15(23)21-13-4-2-3-11(9-13)16(18,19)20/h2-9H,10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZNSPZSOXQHJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B4007978.png)
![3-{[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoyl]amino}benzoic acid](/img/structure/B4007980.png)
![methyl 2-{[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]amino}benzoate](/img/structure/B4007981.png)
![1,1'-(dibenzo[b,d]furan-2,8-diyldisulfonyl)dipiperidine](/img/structure/B4007985.png)


![N-cyclohexyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4008010.png)
![4-chloro-N-(3,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4008012.png)
![methyl 2-cyclopentyl-3-oxo-3-[(3-pyridinylmethyl)amino]propanoate](/img/structure/B4008016.png)
![N-[4-acetyl-5-methyl-5-(2-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4008020.png)
![N-(2,4-dimethoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B4008026.png)
![N-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B4008045.png)

![5-(3-methoxyphenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4008052.png)